molecular formula C12H12O B1194374 1-(2-Naphthyl)ethanol CAS No. 7228-47-9

1-(2-Naphthyl)ethanol

Cat. No.: B1194374
CAS No.: 7228-47-9
M. Wt: 172.22 g/mol
InChI Key: AXRKCRWZRKETCK-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)ethanol, also known as 1-(2-naphthyl)ethan-1-ol, is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where an ethanol group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

1-(2-Naphthyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-naphthaldehyde using sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds under mild conditions and yields the desired alcohol product .

Industrial production methods may involve the catalytic hydrogenation of 2-naphthaldehyde using a palladium catalyst. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

1-(2-Naphthyl)ethanol serves as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry enhances the efficacy and safety profiles of drugs. Notably, it has been employed in the development of anti-inflammatory and analgesic medications, where its optical purity plays a crucial role in achieving desired therapeutic effects .

Case Study: Synthesis of Analgesics

  • A study demonstrated that (R)-(+)-1-(2-Naphthyl)ethanol is instrumental in synthesizing new analgesics. The compound's chirality was pivotal in optimizing the pharmacokinetic properties of the resulting drugs.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing complex organic molecules. Its unique structure allows for the creation of various derivatives that are important in research and industrial applications .

Data Table: Reactions Involving this compound

Reaction TypeProducts GeneratedYield (%)
Esterification1-(2-Naphthyl)ethyl acetate85
Oxidation2-Acetonaphthone90
ReductionThis compound derivatives>95

Flavor and Fragrance Industry

The compound's aromatic properties make it valuable in the flavor and fragrance industry. Its naphthalene-like scent is sought after for creating complex fragrances in perfumes and food products .

Case Study: Fragrance Development

  • In fragrance formulations, this compound has been used to enhance scent profiles, contributing to the depth and richness of various perfumes.

Biochemical Research

This compound is also significant in biochemical research, particularly in studies investigating chiral interactions with biological systems. It aids in drug design by providing insights into metabolic pathways and molecular interactions .

Example: Enantioselective Studies

  • Research involving immobilized pea protein has shown that (S)-1-(2-Naphthyl)ethanol can be selectively produced from racemic mixtures, highlighting its utility in enantioselective synthesis .

Comparison with Similar Compounds

1-(2-Naphthyl)ethanol can be compared with other similar compounds, such as:

This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications in various fields .

Biological Activity

1-(2-Naphthyl)ethanol, also known as 2-naphthyl ethanol, is an organic compound with a naphthalene ring structure that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H12O
  • Molecular Weight : 172.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 90-15-3

The compound features a hydroxyl group (-OH) attached to a naphthalene ring, which is significant for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antioxidant Activity
  • Anti-inflammatory Effects
  • Antimicrobial Properties
  • Neuroprotective Effects
  • Potential Anticancer Activity

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. A study by Kaur et al. (2020) demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity is attributed to the phenolic structure, which donates electrons to neutralize reactive oxygen species (ROS).

StudyModelFindings
Kaur et al. (2020)Human fibroblastsReduced oxidative stress markers by 30%
Zhang et al. (2019)Rat liver cellsIncreased antioxidant enzyme activity

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. In a mouse model of acute inflammation, the compound significantly reduced edema and inflammatory cytokine levels, suggesting its efficacy in managing inflammatory conditions.

StudyModelFindings
Liu et al. (2021)Mouse paw edema modelDecreased paw swelling by 40%
Chen et al. (2018)LPS-stimulated macrophagesInhibited IL-6 and TNF-alpha production

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2022) reported that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. In vitro studies using neuronal cell lines demonstrated that the compound mitigated apoptosis induced by neurotoxic agents, suggesting a potential role in neurodegenerative disease management.

StudyModelFindings
Patel et al. (2023)SH-SY5Y neuronal cellsReduced apoptosis by 50% under oxidative stress

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group is crucial for its ability to donate electrons and neutralize free radicals.
  • Inhibition of Pro-inflammatory Cytokines : The compound downregulates the expression of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
  • Membrane Stabilization : It may stabilize cellular membranes, reducing permeability changes associated with inflammation and infection.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that supplementation with this compound led to significant improvements in joint pain and inflammation markers after eight weeks.
  • Neurodegenerative Disorders : In a pilot study involving patients with Alzheimer's disease, administration of the compound resulted in improved cognitive function scores as measured by standardized tests over three months.

Q & A

Q. Basic: What are the recommended methods for synthesizing 1-(2-Naphthyl)ethanol in laboratory settings?

Methodological Answer:
this compound can be synthesized via enzymatic or catalytic routes:

  • Enzymatic Acylation : Lipase from Pseudomonas cepacia catalyzes the enantioselective acylation of racemic alcohols with divinyladipate, enabling resolution of enantiomers .
  • Iron-Catalyzed Synthesis : Fe(NO3)3·9H2O promotes efficient amidation of secondary alcohols (e.g., this compound) with CH3CN, yielding >90% under optimized conditions (65°C, 24 hrs) .
  • Ketone Reduction : Reduction of 2-acetonaphthone using NaBH4 or LiAlH4 in ethanol, followed by purification via recrystallization (melting point: 74–78°C) .

Q. Basic: How can researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

  • Purification : Recrystallization from toluene (solubility: ~10 g/100 mL at 20°C) or column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) .
  • Analytical Validation :
    • GC/MS : Confirm molecular ion peak at m/z 172.23 (C12H12O) .
    • TLC : Compare retention factors (Rf) against standards; typical Rf for this compound is 0.45 in ethyl acetate/hexane .
    • Melting Point : Sharp range of 74–78°C indicates high purity .

Q. Advanced: How does the stereoelectronic environment of this compound influence its reactivity in catalytic transformations?

Methodological Answer:
The naphthyl group introduces steric hindrance and π-π interactions, affecting reactivity:

  • Enzymatic Resolution : Lipases preferentially acylate the (R)-enantiomer due to steric constraints in the active site .
  • Iron Catalysis : The planar naphthyl ring enhances substrate coordination with Fe(III), accelerating oxidation of the β-C-H bond in amidation reactions .
  • Spectroscopic Analysis : NIST mass spectral data (NIST MS number: 114762) and IR stretching frequencies (O-H: 3300 cm<sup>−1</sup>) correlate with electronic effects .

Q. Advanced: What strategies resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

Methodological Answer:

  • Systematic Screening : Apply inclusion criteria from toxicological profiles (e.g., routes: inhalation/oral/dermal; outcomes: hepatic/renal effects) to filter conflicting studies .
  • Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across species (e.g., rats vs. humans) using OECD guidelines .
  • Metabolite Profiling : Identify toxic intermediates (e.g., epoxides) via LC-MS/MS, as hepatic CYP450 metabolism varies between species .

Q. Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use in a fume hood due to dust/irritant risks .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., HNO3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (CAS 773-99-9) .

Q. Advanced: How can enantiomeric excess of this compound be determined experimentally?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min); retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .
  • NMR with Chiral Shift Reagents : Add Eu(hfc)3 to split <sup>1</sup>H NMR signals (e.g., CH3 group at δ 1.45 ppm) .
  • Polarimetry : Measure specific rotation ([α]D<sup>20</sup> = +23.5° for (R)-enantiomer in ethanol) .

Q. Advanced: What computational methods predict the spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict IR bands (e.g., O-H stretch at 3350 cm<sup>−1</sup>) and NMR shifts (δ<sup>13</sup>C: 145.2 ppm for aromatic C) .
  • PubChem Data : Cross-validate InChI (InChI=1S/C12H12O/c13-8-10-6-7-9-4-2-1-3-5-11(9)12(10)14/h1-7,13-14H,8H2) with experimental spectra .

Properties

IUPAC Name

1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKCRWZRKETCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-47-9
Record name 1-(2-Naphthyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylnaphthalene-2-methanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7228-47-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-methylnaphthalene-2-methanol
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Synthesis routes and methods I

Procedure details

In Example 3, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(2-naphthyl)ethanol (200 mg) required 4 days by going through bioconversion to 2-acetonaphthone accompanying sterically selective oxidation of (R)-1-(2-naphthyl)ethanol to obtain 100 mg of (S)-1-(2-naphthyl)ethanol at a yield of 50% and optical purity of 99% e.e. or higher. In Example 4, as a result of reacting with the substrate (±)-1-(2-naphthyl)ethanol by continuously recycling immobilized buckwheat protein used in this fourth step from the third step, optically active (S)-1-(2-naphthyl)ethanol was obtained at an optical purity of 99% e.e. or higher by going through a conversion mechanism which sterically selectively converts (R)-1-(2-naphthyl)ethanol to 2-acetonaphthone in the same manner as the first round. Continuous recycling of immobilized buckwheat protein maintained effectiveness for at least three rounds, and there were no changes observed in reaction time, chemical yield or optical purity.
Quantity
200 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=3,5-t-Bu2C6H3—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, 2-acetonaphthone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of potassium hydroxide (0.2 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(2-naphthyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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